

Application Notes and Protocols: Synthesis of (Tetrahydrofuran-3-yl)methyl Tosylate

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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

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Introduction

The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This reaction is of paramount importance in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). **(Tetrahydrofuran-3-yl)methanol** is a key building block in medicinal chemistry, and its corresponding tosylate, (Tetrahydrofuran-3-yl)methyl tosylate, serves as a versatile intermediate for introducing the tetrahydrofuran moiety into drug candidates. This document provides detailed protocols for the synthesis of (Tetrahydrofuran-3-yl)methyl tosylate and highlights its application in drug development, particularly as an intermediate in the synthesis of phosphodiesterase 9 (PDE9) inhibitors for the potential treatment of cognitive disorders.^[1]

Reaction Overview

The reaction involves the treatment of **(Tetrahydrofuran-3-yl)methanol** with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Common bases used for this transformation include pyridine, triethylamine, or as detailed in the specific protocol below, a combination of N-methylmorpholine and 1-methylimidazole. The resulting (Tetrahydrofuran-3-yl)methyl tosylate can be used in subsequent nucleophilic substitution reactions.

Applications in Drug Development

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a chiral version of the target molecule, is a key intermediate in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine.[\[1\]](#) This hydrazine derivative is crucial for the construction of the fused pyrazole ring in 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated as potent and selective PDE9 inhibitors for the treatment of cognitive disorders.[\[1\]](#) The tetrahydrofuran motif is a common feature in many biologically active compounds and approved drugs, often contributing to favorable pharmacokinetic properties.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate[\[1\]](#)

| Parameter | Value |
|-------------------|--|
| Starting Material | (R)-Tetrahydrofuran-3-ol |
| Reagent 1 | p-Toluenesulfonyl chloride (TsCl) |
| Reagent 2 | N-Methylmorpholine |
| Reagent 3 | 1-Methylimidazole |
| Solvent | Toluene |
| Temperature | 15 to 20°C |
| Product | (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate |
| Yield | Not explicitly stated, product used directly in the next step. |

Experimental Protocols

Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate[\[1\]](#)

This protocol is adapted from a patent describing the synthesis of a key intermediate for a PDE9 inhibitor.

Materials:

- (R)-Tetrahydrofuran-3-ol (65 g)
- Toluene (325 ml)
- N-Methylmorpholine (111.93 g, 1.5 eq.)
- 1-Methylimidazole (30.28 g, 0.5 eq.)
- p-Toluenesulfonyl chloride (187.0 g, 1.33 eq.)
- Round-bottom flask
- Stirring apparatus
- Cooling bath

Procedure:

- To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.
- To this mixture, add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise while maintaining the temperature between 15 and 20°C.
- Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, the product, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, is typically used in the subsequent step without extensive purification. For isolation, a standard aqueous workup followed by extraction and solvent evaporation can be performed.

General Protocol for Alcohol Tosylation

This is a general procedure that can be adapted for the tosylation of **(Tetrahydrofuran-3-yl)methanol**.

Materials:

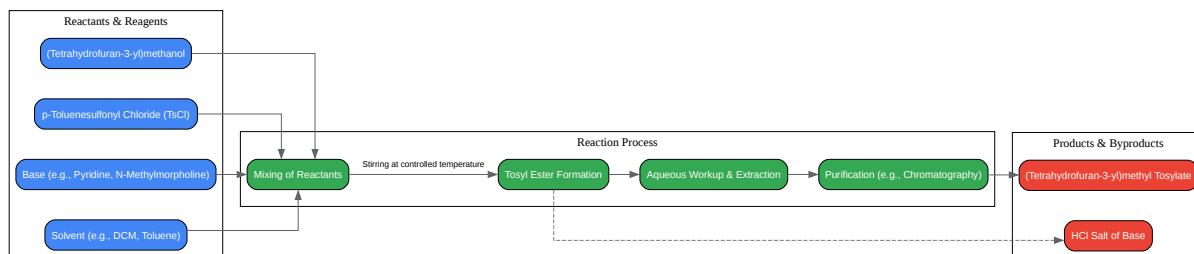
- **(Tetrahydrofuran-3-yl)methanol** (1 eq.)
- Dichloromethane (DCM), anhydrous
- Pyridine or Triethylamine (1.5 eq.)
- p-Toluenesulfonyl chloride (1.2 eq.)
- Round-bottom flask, flame-dried
- Magnetic stirrer
- Ice bath
- Nitrogen or argon atmosphere

Procedure:

- Dissolve **(Tetrahydrofuran-3-yl)methanol** (1 eq.) in anhydrous dichloromethane (10 volumes) in a flame-dried round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
- Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
- Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash successively with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Tetrahydrofuran-3-yl)methyl tosylate.
- The product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization



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Caption: Reaction workflow for the tosylation of **(Tetrahydrofuran-3-yl)methanol**.

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References

- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
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